Prostaglandin F2alpha dimethyl amide Prostaglandin F2alpha dimethyl amide Prostaglandin F2α (PGF2α) dimethyl amide is a weak FP receptor antagonist. In gerbil colon, PGF2α dimethyl amide at a dose of 3.2 µg/ml inhibits the contractile effects of PGF2α (at 6 ng/ml) by 50%.
Brand Name: Vulcanchem
CAS No.: 68192-15-4
VCID: VC0159724
InChI: InChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18-,19-,20+,21-/m1/s1
SMILES: CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O
Molecular Formula: C22H39NO4
Molecular Weight: 381.557

Prostaglandin F2alpha dimethyl amide

CAS No.: 68192-15-4

Cat. No.: VC0159724

Molecular Formula: C22H39NO4

Molecular Weight: 381.557

* For research use only. Not for human or veterinary use.

Prostaglandin F2alpha dimethyl amide - 68192-15-4

Specification

CAS No. 68192-15-4
Molecular Formula C22H39NO4
Molecular Weight 381.557
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide
Standard InChI InChI=1S/C22H39NO4/c1-4-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23(2)3/h6,9,14-15,17-21,24-26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t17-,18-,19-,20+,21-/m1/s1
Standard InChI Key QGAWKBHDDFBNMX-HRUISTIBSA-N
SMILES CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)N(C)C)O)O)O

Introduction

Chemical Properties and Structure

Nomenclature and Identification

Prostaglandin F2alpha dimethyl amide is also known as Dinoprost dimethyl amide or PGF2α dimethyl amide . There appears to be a discrepancy in reported CAS numbers across scientific databases, with both 67508-08-1 and 68192-15-4 being associated with this compound. This variation may be attributed to different registration systems or historical cataloging differences.

Physical and Chemical Characteristics

The compound has a molecular formula of C22H39NO4 and a molecular weight of 381.6 Da . Its structural configuration features the prostaglandin backbone with a dimethyl amide modification. The canonical SMILES notation is O[C@@H]1C@HC@@HC@HC1 .

Table 1: Chemical Properties of Prostaglandin F2alpha Dimethyl Amide

PropertyValue
Molecular FormulaC22H39NO4
Molecular Weight381.6 Da
Physical StateNot specified in sources
SolubilityDMF: >50 mg/ml, DMSO: >50 mg/ml, Ethanol: >20 mg/ml, Methyl Acetate: >10 mg/ml, PBS pH 7.2: >3 mg/ml
Storage RecommendationStore at -20°C

Synthesis and Preparation

Synthetic Routes

The synthesis of prostaglandin F2alpha dimethyl amide typically involves the modification of prostaglandin F2alpha through amide formation. A common method includes the reaction of prostaglandin F2alpha with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the dimethyl amide derivative. This synthetic approach allows for the targeted modification of the carboxylic acid group of prostaglandin F2alpha.

Industrial Production Methods

Industrial production follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC). The optimization of these processes is crucial for ensuring the production of high-quality compound for research and potential therapeutic applications.

Pharmacological Properties

Mechanism of Action

Prostaglandin F2alpha dimethyl amide exerts its effects primarily by interacting with the FP (prostaglandin F) receptor. Unlike its parent compound, which activates the FP receptor, the dimethyl amide derivative functions as an antagonist, inhibiting the binding of prostaglandin F2alpha to its receptor . This antagonistic property gives the compound its unique pharmacological profile and potential therapeutic utility.

Receptor Interactions

The compound's primary interaction is with the FP receptor, where it demonstrates antagonistic properties. In competitive binding studies, it has been shown to displace [3H]PGF2alpha binding, although with lower affinity compared to more potent antagonists like AL-3138 . The receptor interaction profile appears to be selective for FP receptors, with minimal activity at other prostanoid receptor subtypes.

Biological Activity

FP Receptor Antagonism

Prostaglandin F2alpha dimethyl amide is characterized as a weak FP receptor antagonist . In functional studies performed in gerbil colon, the compound at a concentration of 3.2 μg/ml inhibited the contractile effects of prostaglandin F2alpha (at 6 ng/ml) by 50% . This finding highlights its potential utility in modulating prostaglandin F2alpha-mediated physiological responses.

Table 2: Antagonistic Activity Comparison

CompoundAntagonistic Potency (-log Kb)Receptor Selectivity
Prostaglandin F2alpha dimethyl amideNot quantified, described as "inactive"FP receptor
AL-31386.79 ± 0.1More selective for FP receptor
Phloretin5.28 ± 0.09Less selective (also antagonizes EP2, DP, and V1-vasopressin receptors)
Glibenclamide3.58 ± 0.32Limited selectivity data

When compared to other FP receptor antagonists, prostaglandin F2alpha dimethyl amide demonstrates lower potency than AL-3138, which has been reported to have a -log Kb value of 6.79 ± 0.1 . In fact, one study reported that prostaglandin F2alpha dimethyl amide was "inactive as FP receptor antagonist" in certain assays , suggesting that its antagonistic properties may be context-dependent or assay-specific.

Effects on Smooth Muscle

The antagonistic activity of prostaglandin F2alpha dimethyl amide on FP receptors suggests it may influence smooth muscle function, particularly in tissues where FP receptors mediate contractile responses. This includes vascular smooth muscle, uterine smooth muscle, and gastrointestinal smooth muscle. In a study examining the negative inotropic effect of prostaglandin F2alpha in rat heart, prostaglandin F2alpha dimethyl amide at a concentration of 10 nM was found to abolish the negative inotropic effect induced by prostaglandin F2alpha . This finding suggests a potential role for the compound in modulating cardiac contractility.

Comparative Analysis

Comparison with Other Prostaglandins

ProstaglandinPrimary Receptor TargetMajor Physiological Effects
Prostaglandin F2alpha dimethyl amideFP receptor (antagonist)Inhibits smooth muscle contraction, potential modulation of inflammatory responses
Prostaglandin F2alphaFP receptor (agonist)Smooth muscle contraction, luteolysis, induction of labor
Prostaglandin E2EP1-EP4 receptorsVasodilation, inflammation, fever
Prostaglandin D2DP receptorAllergic reactions, sleep regulation
Prostaglandin I2IP receptorVasodilation, inhibition of platelet aggregation

Comparison with Other FP Receptor Antagonists

In the landscape of FP receptor antagonists, prostaglandin F2alpha dimethyl amide is considered relatively weak compared to newer synthetic antagonists. A comparative study found that AL-3138 (11-deoxy-16-fluoro PGF2alpha) is a more potent and selective FP receptor antagonist than prostaglandin F2alpha dimethyl amide, glibenclamide, and phloretin . AL-3138 demonstrated a Ki value of 296 ± 17 nM against fluprostenol in A7r5 cells, whereas prostaglandin F2alpha dimethyl amide was reported to be inactive in the same assay .

Research Applications

In Vitro Studies

Prostaglandin F2alpha dimethyl amide has been employed in various in vitro studies to investigate FP receptor-mediated signaling pathways. It has been used to characterize the role of FP receptors in:

  • Smooth muscle contractility models, particularly in gerbil colon tissues

  • Second-messenger assays of prostaglandin receptor subtypes

  • Phosphoinositide turnover assays in A7r5 rat thoracic aorta smooth muscle cells and mouse Swiss 3T3 fibroblasts

These studies utilize the compound as a pharmacological tool to probe the function and signaling mechanisms of FP receptors in different cell types and tissues.

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